molecular formula C21H22N4O5S B14965757 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B14965757
M. Wt: 442.5 g/mol
InChI Key: FKSNJXUKJPVYDV-UHFFFAOYSA-N
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Description

2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE is a complex organic compound that features a pyridazine ring, a methoxyphenyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a sulfonation reaction followed by amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyridazine derivatives.

Scientific Research Applications

2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development.

    Material Science: Its chemical properties could be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(4-AMINOPHENYL)ETHYL]ACETAMIDE
  • 2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(4-HYDROXYPHENYL)ETHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C21H22N4O5S/c1-30-17-6-4-16(5-7-17)19-10-11-21(27)25(24-19)14-20(26)23-13-12-15-2-8-18(9-3-15)31(22,28)29/h2-11H,12-14H2,1H3,(H,23,26)(H2,22,28,29)

InChI Key

FKSNJXUKJPVYDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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